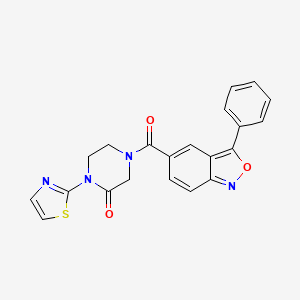

4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(3-phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S/c26-18-13-24(9-10-25(18)21-22-8-11-29-21)20(27)15-6-7-17-16(12-15)19(28-23-17)14-4-2-1-3-5-14/h1-8,11-12H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJOJTDAEWNMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

Formation of the thiazole ring: This can be synthesized via a Hantzsch thiazole synthesis.

Coupling with piperazine: The final step involves coupling the synthesized intermediates with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The specific activities of 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one are still under investigation, but the following potential applications have been identified:

- Antimicrobial Activity : Compounds containing benzoxazole and thiazole rings have shown promising antimicrobial properties. Studies suggest that derivatives of benzoxazole can inhibit bacterial growth effectively.

- Anticancer Potential : The thiazole and piperazine components are known for their roles in anticancer activity. Research has indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .

- Antiviral Properties : Recent literature highlights the potential of piperazine derivatives as antiviral agents. The compound's structure may enhance its efficacy against viral pathogens .

Synthesis and Optimization

The synthesis of 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves several key reactions:

- Formation of the Benzoxazole Moiety : This step often includes cyclization reactions involving phenolic compounds.

- Piperazine Ring Formation : Piperazine derivatives are synthesized through nucleophilic substitution reactions.

- Thiazole Integration : The thiazole ring is introduced via condensation reactions with appropriate precursors.

Each step requires careful optimization to maximize yield and purity, often employing specific solvents and catalysts to facilitate the desired transformations.

Antimicrobial Activity

A study evaluating various benzoxazole derivatives reported significant antimicrobial activity against several bacterial strains. The structure–activity relationship (SAR) analysis indicated that modifications to the benzoxazole moiety could enhance potency against specific pathogens .

Anticancer Studies

In vitro studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives with thiazole components have been shown to induce apoptosis through caspase activation pathways.

Antiviral Research

Recent reviews on piperazine derivatives highlighted their potential as antiviral agents. Compounds structurally related to 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one have displayed activity against viruses such as influenza and HIV in preliminary assays .

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also modulates mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogues

Key Observations :

- Benzoxazole vs. Benzimidazole/Thiazole : The benzoxazole in the target compound may enhance electron-withdrawing effects compared to benzimidazole or thiazole cores in analogues, influencing receptor binding .

- Piperazinone vs.

Comparison with Analogues :

- compounds employ Cu-catalyzed click chemistry for triazole-thiazole coupling, which is absent in the target compound’s structure .

- Avatrombopag’s synthesis involves multi-step functionalization of thiazole and piperazine, highlighting the complexity of introducing cyclohexyl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The target compound’s lower molecular weight and logP compared to avatrombopag suggest better membrane permeability but shorter metabolic half-life .

- The absence of bulky substituents (e.g., 4-bromophenyl in 9c) may reduce steric hindrance in target binding .

Pharmacological Activity

- Target Compound : Hypothesized to inhibit kinases or proteases due to benzoxazole’s affinity for ATP-binding pockets.

- Avatrombopag : Thrombopoietin receptor agonist; the thiazole-piperazine scaffold is critical for receptor interaction .

- 9a-e () : Demonstrated antimicrobial activity via docking studies; the triazole-thiazole motif enhances binding to bacterial enzymes .

Mechanistic Contrasts :

- The target compound’s benzoxazole may favor interactions with oxidative enzymes, whereas avatrombopag’s chlorothiophene enhances hydrophobic binding .

Computational and Crystallographic Studies

- : Crystal structures of thiazolidene derivatives reveal dihedral angles (46.5–66.78°) between aromatic rings, suggesting similar spatial arrangements in the target compound .

- Multiwfn () : Electron localization function (ELF) analysis could highlight charge distribution differences between the target’s benzoxazole and analogues’ benzothiazoles .

Biological Activity

The compound 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS Number: 2309187-38-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 404.4 g/mol. The structure features a benzoxazole moiety, which is known for its diverse biological activities, and a thiazole ring that contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.4 g/mol |

| CAS Number | 2309187-38-8 |

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazole and thiazole exhibit significant anticancer activity. For instance, the compound was evaluated against various human cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and others.

In Vitro Studies

In vitro assays using the MTT method revealed that the compound exhibited notable antiproliferative activity. The IC50 values for various cell lines are summarized in Table 1.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 5.4 |

| HCT116 | 6.8 |

| A549 | 7.1 |

| SKOV-3 | 8.0 |

The introduction of substituents at specific positions on the piperazine ring significantly influenced the activity, indicating a structure-activity relationship that warrants further investigation .

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against several bacterial strains. Initial findings suggest moderate activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

The minimal inhibitory concentrations (MIC) for selected strains are presented in Table 2.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

These results indicate potential utility in treating infections caused by resistant bacterial strains, although further optimization may be necessary to enhance efficacy .

Case Studies and Research Findings

A comprehensive study published in MDPI highlighted the synthesis and biological evaluation of similar compounds, emphasizing the importance of structural modifications in enhancing biological activity. The researchers found that certain analogs with modified benzoxazole structures retained or improved their anticancer properties compared to their predecessors .

Notable Findings

Q & A

Basic: What are the recommended synthetic pathways for 4-(3-Phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

Answer:

The synthesis of this compound involves multi-step protocols common to heterocyclic systems. A typical approach includes:

Core Formation : Construct the benzoxazole ring via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents under acidic conditions .

Piperazinone Functionalization : Introduce the thiazole moiety by nucleophilic substitution or coupling reactions. For example, reacting a pre-synthesized piperazin-2-one with 2-bromothiazole in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

Carbonyl Linkage : Couple the benzoxazole and piperazinone-thiazole units using a peptide coupling agent (e.g., EDCI/HOBt) in anhydrous DCM or THF .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is structural characterization performed for this compound?

Answer:

Characterization involves:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₁₅N₃O₂S⁺) .

- X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm piperazinone ring puckering .

Advanced: How can solvent selection influence the yield of the final coupling step?

Answer:

Solvent polarity and coordination ability critically impact coupling efficiency:

- Polar Aprotic Solvents (DMF, DMSO): Enhance reagent solubility but may promote side reactions (e.g., piperazinone ring opening at elevated temperatures) .

- Non-Polar Solvents (DCM, THF): Favor carbonyl activation but require anhydrous conditions to avoid hydrolysis .

Optimization Strategy :

Screen solvents using Design of Experiments (DoE) to balance polarity and reactivity.

For microwave-assisted synthesis (e.g., 100°C, 30 min), DMF increases reaction rates but may necessitate post-reaction purification to remove byproducts .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR targets) and control for batch-to-batch compound purity (>95% by HPLC) .

- SAR Analysis : Compare activity of analogs (e.g., replacing thiazole with triazole) to identify critical pharmacophores. For example, thiazole’s sulfur atom may enhance binding to metal-dependent enzymes .

- Docking Studies : Perform molecular dynamics simulations to assess binding pose consistency across crystal structures (e.g., PDB entries for related benzoxazole targets) .

Advanced: What methods are used to evaluate metabolic stability in preclinical studies?

Answer:

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates for CYP3A4, 2D6, etc. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .

- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at –20°C in airtight, light-resistant vials under argon.

- Long-Term : Lyophilize and keep at –80°C with desiccant (silica gel).

- Stability Monitoring : Perform HPLC every 6 months; degradation >5% warrants repurification. Avoid aqueous buffers (pH <3 or >8 accelerates hydrolysis) .

Advanced: How can researchers optimize enantiomeric purity for chiral derivatives?

Answer:

- Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperazinone formation to control stereochemistry .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Advanced: What in silico tools are effective for predicting physicochemical properties?

Answer:

- LogP/Dissolution : Use ACD/Labs Percepta or MarvinSketch with atom-based contributions. Cross-validate with shake-flask experiments .

- pKa Prediction : Employ SPARC or MoKa to estimate ionization states; prioritize zwitterionic forms for solubility enhancement .

- ADMET Prediction : SwissADME or ADMET Predictor for bioavailability and toxicity profiling .

Basic: What safety precautions are required during synthesis?

Answer:

- Handling Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., organometallic couplings).

- Waste Disposal : Quench reaction mixtures with neutralizing agents (e.g., 10% NaHCO₃ for acidic waste) before disposal .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods with HEPA filters .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer:

Scaffold Modification : Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl on benzoxazole) .

Bioisosteric Replacement : Substitute thiazole with isoxazole or pyridine to assess electronic effects .

Data Analysis : Use multivariate regression (e.g., PLS) to correlate descriptors (logP, H-bond donors) with IC₅₀ values. Public tools like KNIME or R packages (e.g., caret) streamline analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.